3-Ethoxy-beta-carboline
Overview
Description
3-Ethoxy-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . These compounds have been studied for their potential pharmacological effects, including neuroprotective, cognitive-enhancing, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-9H-beta-carboline typically involves the modification of the beta-carboline scaffold. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines . This method involves heating the azidopyridine derivatives to induce the formation of the beta-carboline structure. Another approach is the use of microwave irradiation of butanolic solutions of 3-nitrovinylindoles .
Industrial Production Methods
Industrial production of 3-ethoxy-9H-beta-carboline may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: Conversion to carbolinone derivatives.
Reduction: Formation of dihydro-beta-carbolines.
Substitution: Introduction of various substituents at different positions on the beta-carboline scaffold.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
Oxidation: Beta-carbolinone derivatives.
Reduction: Dihydro-beta-carbolines.
Substitution: Halogenated or nitrated beta-carbolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with DNA and other biological targets.
Medicine: Potential therapeutic agent for neurodegenerative diseases, cancer, and viral infections.
Industry: Utilized in the development of fluorescent materials and molecular switches
Mechanism of Action
3-Ethoxy-9H-beta-carboline exerts its effects by binding to benzodiazepine receptors in the central nervous system. This binding modulates the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic, sedative, and anticonvulsant effects . Additionally, it may interact with other molecular targets, such as protein kinases and neurotransmitter receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Harmane: A natural beta-carboline with neuroprotective and anticancer properties.
Harmine: Known for its ability to inhibit the DYRK1A protein kinase and its potential antidepressant effects.
9-Methyl-beta-carboline: A synthetic derivative with neuroprotective and cognitive-enhancing properties.
Uniqueness
3-Ethoxy-9H-beta-carboline is unique due to its high affinity for benzodiazepine receptors and its potential use as a therapeutic agent for various neurological and psychiatric disorders . Its ethoxy group at the 3-position may also confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-carbolines .
Properties
IUPAC Name |
3-ethoxy-9H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-7-10-9-5-3-4-6-11(9)15-12(10)8-14-13/h3-8,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNPSIGQQWCKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919417 | |
Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91985-81-8 | |
Record name | 3-Ethoxy-beta-carboline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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